3,29-Dibenzoyl Rarounitriol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,29-Dibenzoyl Rarounitriol typically involves the esterification of rarounitriol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound involves the extraction of rarounitriol from Trichosanthes kirilowii followed by its esterification with benzoyl chloride. The process is scaled up using large reactors and continuous extraction and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols.

Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Pharmaceutical Intermediate :

- Potential Therapeutic Agent :

- Antioxidant Properties :

Case Study 1: Molecular Docking and Biomarker Identification

A study utilized molecular docking to analyze the interactions of this compound with interferon-stimulated gene 15 (ISG15), highlighting its potential as a therapeutic agent for DM. The research involved bioinformatics techniques to validate biomarkers associated with the disease, demonstrating the compound's relevance in clinical applications .

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study developed a sensitive LC-MS/MS method for quantifying this compound in biological samples. The study assessed its absorption and metabolism following intragastric administration, providing insights into its bioavailability and therapeutic dosing .

Influence of Processing Methods on Efficacy

Research has shown that the content of this compound in Trichosanthes kirilowii seeds varies significantly based on the maturity stage and processing methods. Fully mature seeds processed at controlled temperatures exhibited the highest concentrations of this compound. The optimal processing conditions were determined to maximize yield and efficacy .

| Processing Method | Maturity Stage | Concentration (µg/mL) |

|---|---|---|

| Dried at 60°C | Fully Mature | 131.63 |

| Dried at Room Temp | Immature | <50 |

| Boiled | Near Mature | 80.45 |

Wirkmechanismus

The mechanism of action of 3,29-Dibenzoyl Rarounitriol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular activities and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,29-Dibenzoyl Karounitriol

- 3,29-Dibenzoyl Trichosanilotriol

- 3,29-O-Dibenzoyl Multiflor-8-en-3-alpha,7beta,29-triol

Uniqueness

3,29-Dibenzoyl Rarounitriol is unique due to its specific bioactive properties and its use as a quantitative marker for Trichosanthes kirilowii . Its structure and biological activities distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

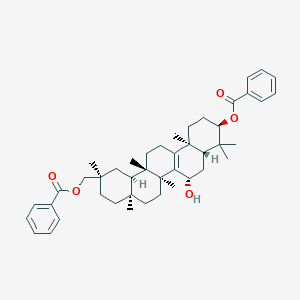

3,29-Dibenzoyl Rarounitriol is a pentacyclic triterpenoid compound with the molecular formula and a molecular weight of 666.943 g/mol. It is primarily derived from the plant Trichosanthes kirilowii, which is recognized for its diverse bioactive compounds. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and hypoglycemic activities.

Chemical Structure and Properties

The unique structure of this compound features two benzoyl groups attached to a triterpenoid backbone. This structural configuration contributes to its reactivity and biological activities. The compound undergoes various chemical reactions typical of triterpenoids, which can lead to the synthesis of derivatives that may enhance its biological activity or alter its physical properties.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 666.943 g/mol |

| Extraction Source | Trichosanthes kirilowii |

| Retention Time (HPLC) | 15.19 min |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In studies involving prostate cancer cell lines (22Rv1), the compound was shown to enhance androgen receptor (AR)-induced transcriptional activity without cytotoxic effects. This suggests its potential as a therapeutic agent for androgen-related diseases .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, although specific mechanisms remain under investigation. The ability to inhibit inflammatory responses may contribute to its overall therapeutic profile.

Hypoglycemic Activity

In addition to its anti-cancer and anti-inflammatory effects, this compound has demonstrated hypoglycemic activity in animal models. Research indicates that it enhances glucose clearance in diabetic mice in a dose-dependent manner, suggesting potential applications in diabetes management .

Study on Prostate Cancer Cells

A study conducted on the effects of Trichosanthes kirilowii extracts on prostate cancer cells revealed that treatment with these extracts significantly increased the expression levels of prostate-specific antigen (PSA) and kallikrein 2 (KLK2). The results indicated that this compound plays a crucial role in enhancing AR-mediated transcriptional activity, which is vital for prostate cancer progression .

Processing Methods Impacting Yield

Another study focused on the extraction methods of Trichosanthes kirilowii seeds revealed that different processing methods significantly influenced the yield of this compound. The highest concentration recorded was 131.63 µg/mL from fully mature seeds processed at optimal conditions (dried under 60°C) .

Eigenschaften

IUPAC Name |

[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKGVMOZKMBTHF-DUVCPVCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of different processing methods and maturity stages of Trichosanthes kirilowii seeds on 3,29-Dibenzoyl rarounitriol content?

A1: Research indicates that the content of this compound in Trichosanthes kirilowii seeds is significantly influenced by both the maturity stage of the seeds and the processing methods employed []. Specifically, fully mature seeds exhibit higher levels of the compound compared to immature ones. Additionally, drying the seeds at 60°C has been identified as the optimal processing method for maximizing this compound content, reaching up to 131.63 µg/mL [].

Q2: Is there an efficient and reliable method to quantify this compound in biological samples?

A2: Yes, a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma []. This method utilizes liquid-liquid extraction for sample preparation and achieves a lower limit of quantification of 0.125 ng/mL, demonstrating its suitability for pharmacokinetic studies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.